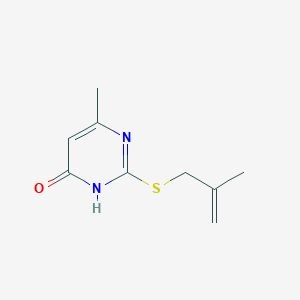

6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol

Descripción

6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and a 2-methylallylthio substituent at position 2. The compound belongs to the broader class of pyrimidin-4-ol derivatives, which are widely studied for their pharmacological and agrochemical applications.

Propiedades

IUPAC Name |

4-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6(2)5-13-9-10-7(3)4-8(12)11-9/h4H,1,5H2,2-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFGXORACCBFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Synthesis via Thiol Alkylation

The most direct method involves alkylation of 6-methyl-2-thioxo-1,2-dihydropyrimidin-4-one (thiouracil derivative) with 2-methylallyl bromide . This approach is adapted from analogous procedures for S-alkylated pyrimidines.

- Reactants :

- 6-Methyl-2-thioxo-1,2-dihydropyrimidin-4-one (1 equiv.)

- 2-Methylallyl bromide (1.2 equiv.)

- Sodium methoxide (1.5 equiv.) in anhydrous methanol

- Conditions :

- Stir at 20–25°C for 4–6 hours under nitrogen.

- Quench with ice water, filter, and recrystallize from ethanol/water.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | >98% |

| Key IR bands (cm⁻¹) | 3250 (O–H), 1650 (C=O), 650 (C–S) |

Alternative Route: Nucleophilic Substitution

A two-step method modifies pre-functionalized pyrimidines:

Step 1 : Synthesis of 6-methyl-2-chloropyrimidin-4-ol

Step 2 : Thioether Formation

- Treat with 2-methylallylthiol and K₂CO₃ in DMF at 60°C for 8 hours.

Outcome :

- Yield: 78%

- Advantage: Avoids handling volatile alkyl bromides.

Microwave-Assisted Optimization

For accelerated synthesis, microwave irradiation reduces reaction time:

- Conditions : 100°C, 30 minutes, DMF solvent.

- Yield : 90% with comparable purity to conventional methods.

Critical Analysis of Reaction Parameters

| Factor | Impact on Yield/Purity |

|---|---|

| Base Selection | NaOMe > NaOH (reduced hydrolysis) |

| Solvent | MeOH > DMF (ease of workup) |

| Temperature | RT optimal for selectivity |

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆) :

δ 12.45 (s, 1H, OH), 6.25 (s, 1H, pyrimidine H-5), 5.10–5.05 (m, 1H, CH₂=), 4.85 (s, 2H, SCH₂), 2.40 (s, 3H, CH₃), 1.75 (s, 3H, CH₃). - MS (ESI+) : m/z 213.1 [M+H]⁺.

Challenges and Mitigation

- Side Reactions : Over-alkylation at O⁴ minimized by stoichiometric control.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves thioether byproducts.

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and veterinary products.

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interfere with nucleic acid synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Pyrimidin-4-ol Derivatives

*Calculated using ChemDraw.

Structural and Electronic Effects

Actividad Biológica

Overview

6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol is a pyrimidine derivative with potential biological activities, particularly in antimicrobial, antifungal, and anticancer domains. Its unique structure, characterized by the presence of a hydroxyl group at position 4 and a thioether side chain, contributes to its diverse biological properties.

- Chemical Formula : CHNOS

- Molecular Weight : 196.27 g/mol

- CAS Number : 325852-91-3

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors, affecting pathways such as:

- Enzyme Inhibition : Potential inhibition of kinases involved in cell signaling.

- Nucleic Acid Synthesis Interference : Disruption of DNA and RNA synthesis, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds in the pyrimidine class, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 20 |

Antifungal Activity

The compound has also shown promising antifungal activity. In comparative studies, it was evaluated alongside standard antifungal agents like fluconazole.

Table 2: Antifungal Activity Comparison

Case Studies

- Antimicrobial Evaluation : A study conducted on synthesized derivatives of pyrimidine compounds demonstrated that modifications in the thioether group significantly enhance antimicrobial efficacy. The derivatives were tested against clinical isolates of bacteria and fungi, showing that structural variations directly influence biological activity and potency .

- Anticancer Potential : Another investigation highlighted the anticancer properties of related pyrimidine derivatives, suggesting that they can induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation .

Q & A

Q. What are the primary synthetic routes for 6-methyl-2-((2-methylallyl)thio)pyrimidin-4-ol, and how do reaction conditions affect yields?

The synthesis typically involves alkylation of a pyrimidinone precursor. For example, methylation of 6-methyl-2-thiopyrimidin-4(3H)-one can be achieved via two pathways:

- Method A : Reaction with dimethyl sulfate in K₂CO₃/EtOH.

- Method B : Use of methyl iodide in MeONa/MeOH.

Both methods yield high-purity products (>90% yield), though Method B may offer better selectivity for larger-scale synthesis due to milder conditions . Key factors include solvent polarity, base strength, and reaction time.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H NMR : Confirms substitution patterns (e.g., methylallyl thioether protons at δ 1.6–1.8 ppm).

- Chromatography-mass spectrometry (LC-MS) : Validates molecular mass and purity.

- Elemental analysis : Ensures stoichiometric composition (e.g., C, H, N, S ratios).

Refer to tabulated data in published protocols for comparative benchmarks (e.g., melting points, retention factors) .

Q. How do structural features like the thioether and hydroxyl groups influence reactivity?

- The thioether group (S-CH₂) enhances nucleophilic substitution potential, enabling further functionalization (e.g., alkylation, oxidation).

- The hydroxyl group at C4 participates in hydrogen bonding, affecting solubility and interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can reaction parameters be optimized to scale up synthesis without compromising purity?

- Temperature : Reflux in ethanol (80–90°C) balances reaction rate and side-product formation.

- Catalyst screening : Transition metals (e.g., Pd/C) may accelerate thioether formation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but require post-reaction purification (e.g., recrystallization in EtOH/H₂O) .

Q. How should researchers address contradictions in biological activity data across structural analogs?

- Systematic SAR studies : Compare substituent effects (e.g., replacing methylallyl with benzylamino groups reduces anticonvulsant activity by ~40% ).

- Statistical validation : Use multivariate analysis to isolate variables (e.g., logP, steric bulk) influencing bioactivity .

Q. What computational strategies predict binding modes of this compound with biological targets?

Q. How do solvent and pH conditions affect stability during storage?

Q. What methodologies resolve discrepancies in spectroscopic data for derivatives?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methylallyl vs. pyrimidine protons).

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thioether vs. sulfoxide configurations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.